molecular formula C10H12O3 B6155006 2-(2,4-dimethoxyphenyl)acetaldehyde CAS No. 1057663-21-4

2-(2,4-dimethoxyphenyl)acetaldehyde

Cat. No.: B6155006
CAS No.: 1057663-21-4
M. Wt: 180.2
InChI Key:
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Description

2-(2,4-Dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two methoxy groups attached to a benzene ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydride (NaH). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired aldehyde.

Another method involves the oxidation of 2-(2,4-dimethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This oxidation reaction converts the primary alcohol group to an aldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 2-(2,4-Dimethoxyphenyl)acetic acid.

    Reduction: 2-(2,4-Dimethoxyphenyl)ethanol.

    Substitution: Depending on the nucleophile used, products can include 2-(2,4-dimethoxyphenyl)amine, 2-(2,4-dimethoxyphenyl)thiol, etc.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups at different positions on the benzene ring.

    2-(2,5-Dimethoxyphenyl)acetaldehyde: Another isomer with methoxy groups at the 2 and 5 positions.

    2-(2,4-Dimethoxyphenyl)ethanol: The reduced form of the aldehyde.

Uniqueness

2-(2,4-Dimethoxyphenyl)acetaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This positional arrangement can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers and analogs.

Properties

CAS No.

1057663-21-4

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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